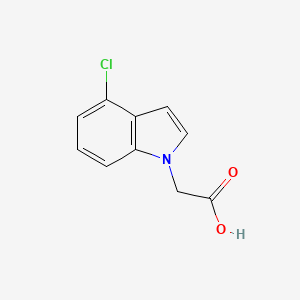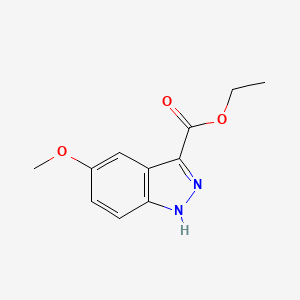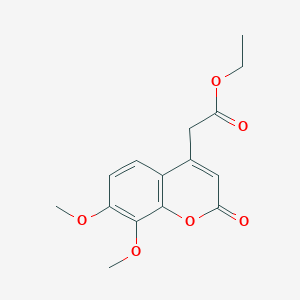
4-Fluoro-3-(methoxymethyl)-1-benzothiophene-2-carboxamide
Overview
Description
4-Fluoro-3-(methoxymethyl)-1-benzothiophene-2-carboxamide, also known as FMBTC, is a small molecule that has been studied for its potential applications in scientific research. FMBTC is a highly versatile compound, which can be used as a synthetic intermediate in the synthesis of various compounds, and has been found to have interesting biochemical and physiological effects.
Scientific Research Applications
Certain thiophene derivatives, including those similar to 4-Fluoro-3-(methoxymethyl)-1-benzothiophene-2-carboxamide, have been identified to possess antibacterial and antifungal properties. These compounds have shown interactions that lock the molecular conformation, potentially contributing to their biological activity. Notably, the m-toluidine and p-toluidine rings in these compounds are coplanar with their respective thiophene rings, impacting their structural and biological properties. This information suggests that derivatives of 4-Fluoro-3-(methoxymethyl)-1-benzothiophene-2-carboxamide could potentially be explored for similar biological applications, particularly in the realm of antimicrobial research (Vasu, K. Nirmala, D. Chopra, S. Mohan, & J. Saravanan, 2005).
In the context of radiotracer development for positron emission tomography (PET), compounds structurally related to 4-Fluoro-3-(methoxymethyl)-1-benzothiophene-2-carboxamide have been synthesized and evaluated. For instance, a piperidin-1-yl derivative with a similar structural motif has been designed and synthesized for studying cannabinoid receptors in the brain. This derivative, known as [18F] NIDA-42033, was synthesized with specific radioactivity greater than 2500 mCi/μmol and radiochemical purity over 95%, indicating its potential utility in PET imaging studies (†. R. Katoch-Rouse & A. Horti, 2003).
properties
IUPAC Name |
4-fluoro-3-(methoxymethyl)-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2S/c1-15-5-6-9-7(12)3-2-4-8(9)16-10(6)11(13)14/h2-4H,5H2,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MALHFFYMFHZWEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(SC2=CC=CC(=C21)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-(methoxymethyl)-1-benzothiophene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-(Trifluoromethyl)imidazo[1,5-A]pyrazine](/img/structure/B1439011.png)







